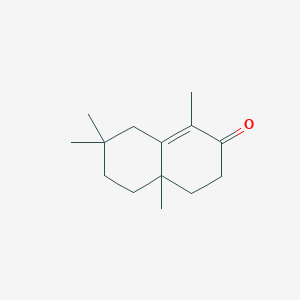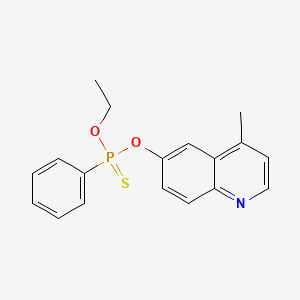
O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate is a chemical compound known for its application as an organophosphate insecticide. It is structurally characterized by the presence of a quinoline ring, a phenyl group, and a phosphonothioate moiety. This compound has been studied for its effectiveness in controlling various pests and its potential impact on the environment and human health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate typically involves the reaction of quinoline derivatives with phenylphosphonothioic dichloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature. The reaction proceeds through nucleophilic substitution, where the quinoline derivative acts as the nucleophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonothioates .
Applications De Recherche Scientifique
O-Ethyl O-(4-methylquinolin-6-yl) phenylphosphonothioate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on acetylcholinesterase activity and its potential as a biochemical tool.
Medicine: Explored for its potential use in developing treatments for diseases involving acetylcholinesterase inhibition.
Industry: Applied as an insecticide for controlling pests in agriculture
Propriétés
Numéro CAS |
61391-48-8 |
|---|---|
Formule moléculaire |
C18H18NO2PS |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethoxy-(4-methylquinolin-6-yl)oxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H18NO2PS/c1-3-20-22(23,16-7-5-4-6-8-16)21-15-9-10-18-17(13-15)14(2)11-12-19-18/h4-13H,3H2,1-2H3 |
Clé InChI |
ICULFALCWQAJQS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)OC2=CC3=C(C=CN=C3C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
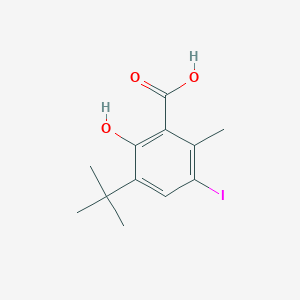
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
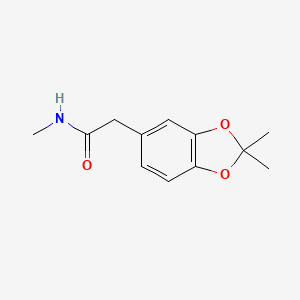
![2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B14590676.png)

![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)

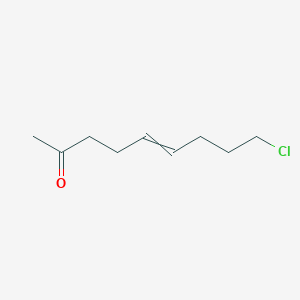
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)
